molecular formula C22H23F2N3O3S2 B10834283 2-(3-Isopropyl-phenyl)-thiazole-4-carboxylic acid [1-(3,5-difluoro-4-methanesulfonylamino-phenyl)-ethyl]-amide

2-(3-Isopropyl-phenyl)-thiazole-4-carboxylic acid [1-(3,5-difluoro-4-methanesulfonylamino-phenyl)-ethyl]-amide

Cat. No.: B10834283
M. Wt: 479.6 g/mol
InChI Key: PCULXRGTXBQRDF-UHFFFAOYSA-N
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Preparation Methods

The preparation of “PMID25666693-Compound-150” involves synthetic routes that include crystallization techniques for separation and purification. The method ensures high purity and quality of the compound . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to achieve the desired purity and yield.

Chemical Reactions Analysis

“PMID25666693-Compound-150” undergoes various chemical reactions, including:

Scientific Research Applications

“PMID25666693-Compound-150” has a wide range of scientific research applications:

    Chemistry: Used in the synthesis of various organic compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating cancer-related pain and other conditions.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of “PMID25666693-Compound-150” involves its antagonistic effect on the transient receptor potential cation channel V1 (TRPV1). This channel is a ligand-activated non-selective calcium permeant cation channel involved in the detection of noxious chemical and thermal stimuli . By inhibiting TRPV1, the compound helps to mediate inflammatory pain and hyperalgesia .

Comparison with Similar Compounds

“PMID25666693-Compound-150” can be compared with other similar compounds that target TRPV1, such as capsaicin and other TRPV1 antagonists . Its uniqueness lies in its specific molecular structure and its high efficacy in treating cancer-related pain. Similar compounds include:

Properties

Molecular Formula

C22H23F2N3O3S2

Molecular Weight

479.6 g/mol

IUPAC Name

N-[1-[3,5-difluoro-4-(methanesulfonamido)phenyl]ethyl]-2-(3-propan-2-ylphenyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C22H23F2N3O3S2/c1-12(2)14-6-5-7-15(8-14)22-26-19(11-31-22)21(28)25-13(3)16-9-17(23)20(18(24)10-16)27-32(4,29)30/h5-13,27H,1-4H3,(H,25,28)

InChI Key

PCULXRGTXBQRDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC(=C1)C2=NC(=CS2)C(=O)NC(C)C3=CC(=C(C(=C3)F)NS(=O)(=O)C)F

Origin of Product

United States

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